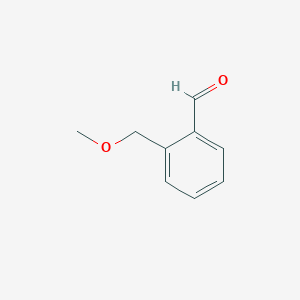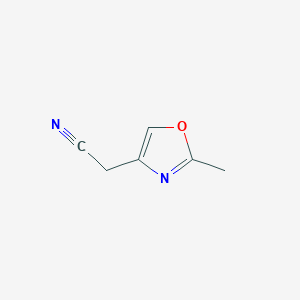
3-Fluoropropyl methacrylate
概要
説明
3-Fluoropropyl methacrylate is an organofluorine compound with the molecular formula C7H11FO2. It is a derivative of methacrylic acid, where the hydrogen atom in the propyl group is replaced by a fluorine atom. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
作用機序
3-Fluoropropyl methacrylate, also known as 2-Propenoic acid, 2-methyl-, 3-fluoropropyl ester or 3-Fluoropropyl 2-methylprop-2-enoate, is a compound of interest in the field of organofluorine chemistry
Mode of Action
Methacrylates, in general, are known for their ability to form polymers, which have various applications in the chemical industry .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug design and involves understanding how a drug moves into, through, and out of the body .
Result of Action
Methacrylates are known to polymerize, resulting in materials with various physical properties .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, methacrylic acid, a related compound, has potential health risks, environmental risks, and the potential for uncontrolled polymerization .
生化学分析
Cellular Effects
The cellular effects of 3-Fluoropropyl methacrylate are also not well-studied. Methacrylates have been shown to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that methacrylates can interact with biomolecules, inhibit or activate enzymes, and alter gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl methacrylate typically involves the esterification of methacrylic acid with 3-fluoropropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where methacrylic acid and 3-fluoropropanol are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
化学反応の分析
Types of Reactions
3-Fluoropropyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 3-fluoropropanol.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the electron-deficient carbon-carbon double bond.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 3-fluoropropanol.
Addition Reactions: Various adducts depending on the nucleophile used.
科学的研究の応用
3-Fluoropropyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Utilized in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in medical devices and implants.
Industry: Employed in the production of specialty coatings, adhesives, and sealants.
類似化合物との比較
Similar Compounds
- 3,3,3-Trifluoropropyl methacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- Methacrylic acid
Comparison
3-Fluoropropyl methacrylate is unique due to the presence of a single fluorine atom in the propyl group, which imparts specific properties such as moderate fluorine content and balanced hydrophobicity and hydrophilicity. In contrast, 3,3,3-Trifluoropropyl methacrylate and 2,2,3,3-Tetrafluoropropyl methacrylate have higher fluorine content, leading to increased hydrophobicity and chemical resistance. Methacrylic acid, lacking fluorine, does not exhibit the enhanced stability and resistance properties of its fluorinated derivatives.
特性
IUPAC Name |
3-fluoropropyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXOBYXEGLENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628755 | |
| Record name | 3-Fluoropropyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120224-39-7 | |
| Record name | 3-Fluoropropyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)
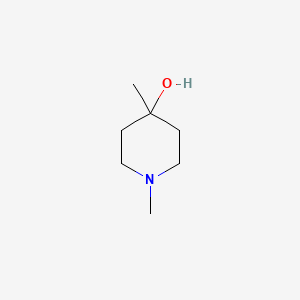
![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)

![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)
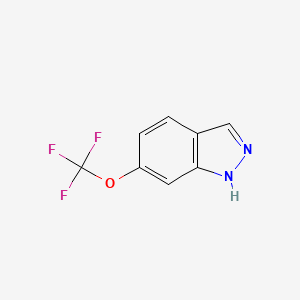
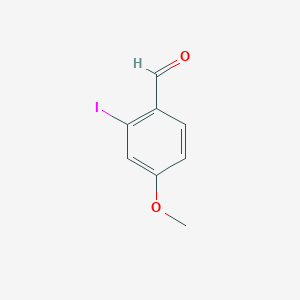
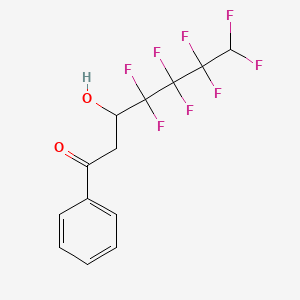
![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)
